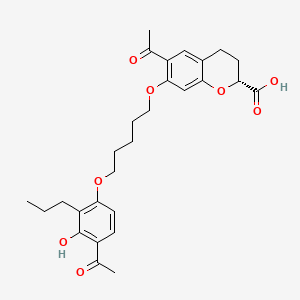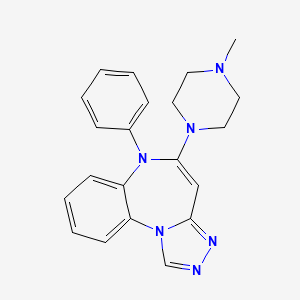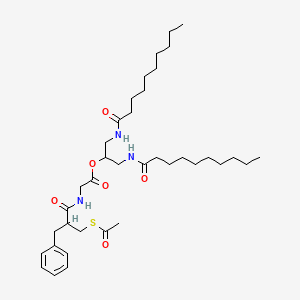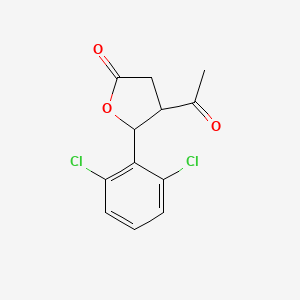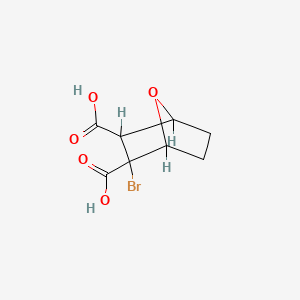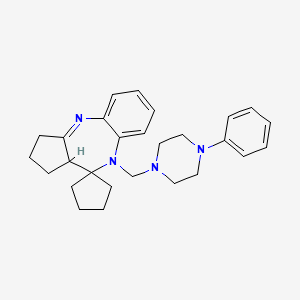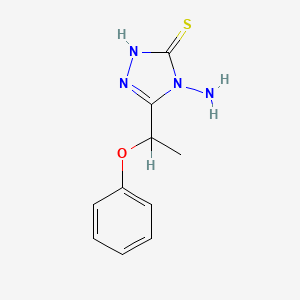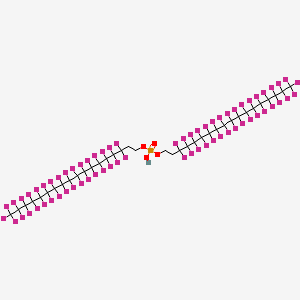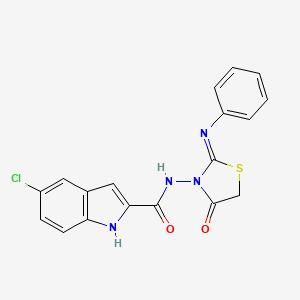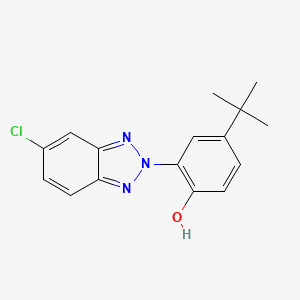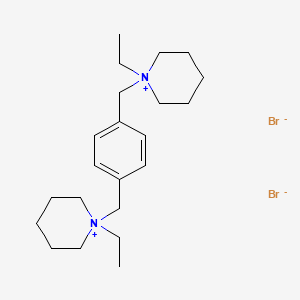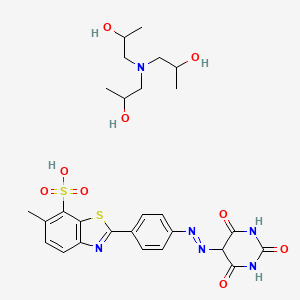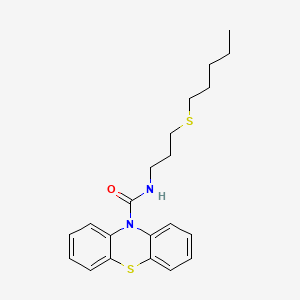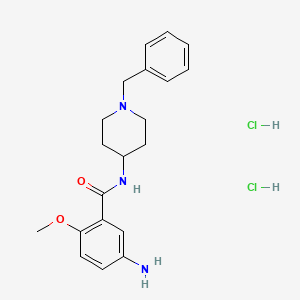
Benzamide, 5-amino-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 5-amino-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)-, dihydrochloride is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives typically involves the acylation of aniline derivatives with benzoyl chloride or benzoic anhydride. For this specific compound, the synthesis might involve:
Amination: Introduction of the amino group to the benzamide core.
Methoxylation: Introduction of the methoxy group.
Piperidinylation: Attachment of the piperidine ring.
Phenylmethylation: Introduction of the phenylmethyl group.
Industrial Production Methods
Industrial production of such compounds usually involves multi-step synthesis in large reactors, followed by purification processes such as crystallization, distillation, or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.
Reduction: Reduction reactions might target the carbonyl group in the benzamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic ring or the piperidine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, benzamide derivatives are often studied for their potential as enzyme inhibitors or receptor ligands.
Medicine
Medicinally, benzamide derivatives have been explored for their potential use in treating conditions such as schizophrenia, gastrointestinal disorders, and cancer.
Industry
In industry, these compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action for benzamide derivatives typically involves interaction with specific molecular targets such as enzymes or receptors. For example, some benzamides act as dopamine receptor antagonists, which can influence neurotransmitter activity in the brain.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: The parent compound, known for its use in various therapeutic applications.
Sulfonamide derivatives: Similar in structure and often used in medicinal chemistry.
Aniline derivatives: Share the amino group and are used in a wide range of chemical applications.
Uniqueness
This specific compound’s uniqueness lies in its combination of functional groups, which may confer unique pharmacological properties or reactivity patterns compared to other benzamide derivatives.
Propiedades
Número CAS |
130260-10-5 |
|---|---|
Fórmula molecular |
C20H27Cl2N3O2 |
Peso molecular |
412.3 g/mol |
Nombre IUPAC |
5-amino-N-(1-benzylpiperidin-4-yl)-2-methoxybenzamide;dihydrochloride |
InChI |
InChI=1S/C20H25N3O2.2ClH/c1-25-19-8-7-16(21)13-18(19)20(24)22-17-9-11-23(12-10-17)14-15-5-3-2-4-6-15;;/h2-8,13,17H,9-12,14,21H2,1H3,(H,22,24);2*1H |
Clave InChI |
ODHOUGSVSWDSTC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)N)C(=O)NC2CCN(CC2)CC3=CC=CC=C3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


